15-Hydroxy-T-muurolol

Description

Contextualization within Cadinane (B1243036) and Muurolol Sesquiterpenoids

The chemical architecture of 15-Hydroxy-T-muurolol places it within a specific hierarchy of terpenoid compounds. Terpenoids are a large and diverse class of naturally occurring organic chemicals derived from five-carbon isoprene (B109036) units. Sesquiterpenoids, specifically, are composed of three isoprene units, resulting in a C15 skeleton. nih.govmdpi.com

These C15 compounds are biosynthesized from farnesyl diphosphate (B83284) (FPP) and can be categorized into numerous structural families based on their cyclic frameworks. frontiersin.orgfoodb.ca One of the major families is the cadinane sesquiterpenoids, which are characterized by a bicyclic decahydronaphthalene (B1670005) (decalin) scaffold. nih.govdtu.dk

Within the broad cadinane group is the muurolol subclass. T-muurolol is a representative member of this subclass, existing as different stereoisomers, such as (+)-T-muurolol and (-)-T-muurolol. nih.govfoodb.canih.gov this compound is a derivative of T-muurolol, distinguished by the addition of a hydroxyl (-OH) group at the 15th carbon position of the T-muurolol structure. acs.org

Table 1: Chemical Classification of this compound

| Level | Classification | Description |

|---|---|---|

| Broad Class | Terpenoid | Natural products derived from isoprene units. |

| Class | Sesquiterpenoid | Terpenoids with 15 carbon atoms (C15), derived from three isoprene units. mdpi.com |

| Subgroup | Cadinane Sesquiterpenoid | A large family of sesquiterpenoids featuring a bicyclic cadinane scaffold. dtu.dkresearchgate.net |

| Family | Muurolol | A specific type of cadinane sesquiterpenoid. foodb.ca |

| Parent Compound | T-muurolol | A key member of the muurolol family. nih.gov |

| Specific Compound | this compound | A hydroxylated derivative of T-muurolol. acs.org |

Significance in Natural Product Chemistry and Biosynthetic Diversity

The study of compounds like this compound is significant for several reasons in the realm of natural product chemistry and biosynthesis.

Contribution to Chemical Diversity: The discovery of this compound from a marine-derived actinomycete, Streptomyces sp. strain M491, underscores the role of microorganisms as a prolific source of novel chemical entities. scienceopen.comresearchgate.netacs.org Natural products from marine microbes, in particular, are a key area of research for identifying unique molecular structures that are not found in terrestrial organisms. The identification of this compound expands the known library of sesquiterpenoids and contributes to our understanding of the chemical diversity that nature can produce. acs.org Research has shown that this compound exhibits moderate cytotoxic activity against a panel of human tumor cell lines, which makes it a subject of interest for further investigation in medicinal chemistry. researchgate.netmdpi.com

Insights into Biosynthetic Pathways: The existence of this compound provides a clear example of biosynthetic diversity. The biosynthesis of all sesquiterpenoids begins with the linear precursor, farnesyl diphosphate (FPP). nih.gov The initial step in creating diversity is the cyclization of FPP by a class of enzymes known as sesquiterpene synthases (STSs). nih.gov These enzymes can fold and cyclize the FPP molecule in numerous ways to create a wide variety of carbon skeletons, such as the cadinane framework. nih.govdoi.org

Following the formation of the basic skeleton (in this case, T-muurolol), further structural modifications are introduced by "tailoring enzymes." acs.org The conversion of T-muurolol to this compound is a classic example of such a modification, specifically an oxidation reaction. This hydroxylation is typically catalyzed by enzymes like cytochrome P450 monooxygenases, which are known to introduce oxygen atoms into a wide range of substrates, thereby increasing their structural and functional diversity. acs.org The study of such pathways is crucial for understanding how a limited set of building blocks can be transformed into a vast array of complex and bioactive molecules.

Table 2: Research Findings for this compound

| Property | Finding | Source(s) |

|---|---|---|

| Molecular Formula | C15H26O2 | acs.org |

| Compound Type | Sesquiterpene | scienceopen.comresearchgate.net |

| Natural Source | Marine-derived Streptomyces sp. M491 | scienceopen.comresearchgate.netacs.org |

| Parent Compound | T-muurolol | acs.org |

| Key Structural Feature | T-muurolol skeleton with a hydroxyl group at position 15. | acs.org |

| Reported Biological Activity | Weakly cytotoxic against 37 human tumor cell lines. | scienceopen.comresearchgate.netmdpi.com |

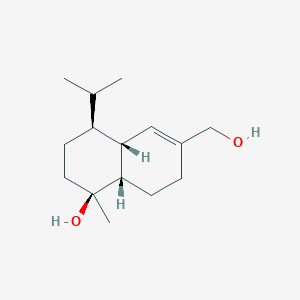

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H26O2 |

|---|---|

Molecular Weight |

238.37 g/mol |

IUPAC Name |

(1S,4S,4aR,8aS)-6-(hydroxymethyl)-1-methyl-4-propan-2-yl-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol |

InChI |

InChI=1S/C15H26O2/c1-10(2)12-6-7-15(3,17)14-5-4-11(9-16)8-13(12)14/h8,10,12-14,16-17H,4-7,9H2,1-3H3/t12-,13-,14-,15-/m0/s1 |

InChI Key |

IOQSQJRNINOLDG-AJNGGQMLSA-N |

Isomeric SMILES |

CC(C)[C@@H]1CC[C@]([C@@H]2[C@H]1C=C(CC2)CO)(C)O |

Canonical SMILES |

CC(C)C1CCC(C2C1C=C(CC2)CO)(C)O |

Synonyms |

15-hydroxy-T-muurolol |

Origin of Product |

United States |

Natural Occurrence, Isolation, and Dereplication

Discovery and Original Isolation Sources

The initial identification and characterization of 15-Hydroxy-T-muurolol were the result of investigations into the metabolic products of distinct biological sources.

Marine-Derived Actinomycetes (Streptomyces sp. M491)

A significant discovery of this compound was from the marine-derived actinomycete, Streptomyces sp. M491. nih.govresearchgate.netacs.org This bacterium was the source for the isolation of two new sesquiterpenes, one of which was this compound. nih.govresearchgate.netacs.org Alongside this compound, researchers also isolated 11,15-dihydroxy-T-muurolol and the known plant-derived cadinenes, T-muurolol and 3α-hydroxy-T-muurolol. nih.gov The absolute configuration of these compounds was determined using NMR spectroscopy and X-ray crystallography of a related compound, 3-oxo-T-muurolol, which was also isolated from the same bacterial strain. nih.govresearchgate.netacs.org This research highlighted that while sesquiterpenes are predominantly found in plants and fungi, they are also produced by bacteria. acs.org

Terrestrial Plant Sources (Artabotrys pilosus)

In addition to its marine origin, this compound has also been isolated from a terrestrial plant source, Artabotrys pilosus. mdpi.com This finding demonstrates the distribution of this sesquiterpenoid across different biological kingdoms. Research on Artabotrys pilosus led to the isolation of several sesquiterpenoids, including this compound, through various chromatographic techniques. mdpi.comresearchgate.net

Isolation Methodologies

The isolation of this compound from its natural sources involves a series of extraction and purification steps tailored to the specific biological matrix.

Extraction Techniques from Biological Matrices

The initial step in isolating this compound involves extracting the compound from the biomass of either the producing microorganism or the plant material. For the marine-derived Streptomyces sp. M491, this typically involves fermentation of the bacterium in a suitable culture medium, followed by extraction of the culture broth and mycelium with organic solvents. acs.org In the case of Artabotrys pilosus, the branches and leaves of the plant are often subjected to extraction with solvents like ethanol. mdpi.com

Chromatographic Separation Strategies

Following extraction, a combination of chromatographic techniques is essential for the separation and purification of this compound from the complex mixture of other metabolites. acs.orgmdpi.com Column chromatography using silica (B1680970) gel is a common initial step. acs.org For the isolation from Streptomyces sp. M491, the crude extract was subjected to silica gel column chromatography. acs.org Further purification often involves techniques like Sephadex LH-20 column chromatography. acs.org

Advanced Purification Approaches

For obtaining highly pure this compound, advanced purification methods may be employed. Reversed-phase column chromatography (RP-18) is a technique that has been used in the final purification steps, particularly for separating compounds with similar polarities. acs.org The purity and structure of the isolated compound are then confirmed through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). acs.org

Co-Occurrence with Related Muurolol and Cadinane (B1243036) Derivatives

This compound is typically not found in isolation; it co-occurs with a suite of structurally related sesquiterpenoids, particularly other muurolol and cadinane derivatives. The analysis of the producing organisms reveals a shared biosynthetic pathway that generates this chemical diversity.

In the marine bacterium Streptomyces sp. M491, this compound was isolated alongside several other T-muurolol sesquiterpenes. nih.govacs.orgebi.ac.uk This co-occurrence provides valuable insight into the biosynthetic capabilities of the organism. The detailed study of this strain led to the identification of both new and previously known compounds. nih.govacs.org

Similarly, investigations into plant species from the Meliaceae and Annonaceae families have revealed the presence of various cadinane and muurolane sesquiterpenoids, which are often found together. mdpi.commdpi.com For example, research on Aglaia foveolata not only identified a derivative of this compound but also other cadinane compounds like (+)-T-cadinol. nih.govmdpi.com

The following tables detail the compounds found to co-occur with this compound or its derivatives in the specified natural sources.

Co-occurring Compounds in Streptomyces sp. M491

| Compound Name | Compound Class | Source | Citation |

|---|---|---|---|

| 11,15-dihydroxy-T-muurolol | Muurolol Sesquiterpene | Streptomyces sp. M491 | nih.govacs.org |

| T-muurolol | Muurolol Sesquiterpene | Streptomyces sp. M491 | nih.govacs.org |

| 3α-hydroxy-T-muurolol | Muurolol Sesquiterpene | Streptomyces sp. M491 | nih.govacs.org |

| 3-oxo-T-muurolol | Muurolol Sesquiterpene | Streptomyces sp. M491 | nih.govacs.org |

| 11-hydroxy-T-muurolol | Muurolol Sesquiterpene | Streptomyces sp. M491 | acs.org |

| 3-oxo-5,15-dihydroxy-T-muurolol | Muurolol Sesquiterpene | Streptomyces sp. M491 | acs.org |

Co-occurring Compounds in Plants

| Compound Name | Compound Class | Source | Citation |

|---|---|---|---|

| 10α-Hydroxycadin-4-en-15-al | Cadinane Sesquiterpene | Artabotrys pilosus | mdpi.com |

| 3-oxo-15-hydroxy-T-muurolol | Muurolol Sesquiterpene | Aglaia foveolata | nih.govmdpi.com |

| (+)-T-cadinol | Cadinane Sesquiterpene | Aglaia foveolata, Aglaia elaeagnoidea | mdpi.com |

| 15-oxo-T-cadinol | Cadinane Sesquiterpene | Aglaia foveolata, Aglaia elaeagnoidea | mdpi.com |

| 15-hydroxy-α-cadinol | Cadinane Sesquiterpene | Aglaia foveolata, Aglaia elaeagnoidea | mdpi.com |

Structure Elucidation and Stereochemical Characterization

Spectroscopic Analysis for Structural Determination

A combination of powerful spectroscopic techniques has been instrumental in piecing together the molecular puzzle of 15-hydroxy-T-muurolol.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

The structural framework of this compound was significantly clarified through one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. In a study, the ¹H NMR spectrum of a related compound, (-)-T-Muurolol, showed key signals including an olefinic proton at δ 5.63 (H-5) and an olefinic methyl group at δ 1.59 (Me-15). acs.org Additionally, three other methyl signals appeared as two doublets (δ 0.86, 0.85) and one singlet (δ 0.99). acs.org The remaining proton signals were observed in the aliphatic region between δ 2.5 and 1.0. acs.org

The ¹³C NMR spectrum of (-)-T-Muurolol revealed 15 carbon signals, a crucial piece of data for confirming the sesquiterpenoid backbone. acs.org A significant signal at δ 72.4 was attributed to an oxygen-connected carbon (C-10), indicating the position of a hydroxyl group. acs.org

Further structural confirmation for this compound was achieved through Heteronuclear Multiple Bond Correlation (HMBC) experiments. acs.org Correlations were observed from the H₃-14 protons to carbons C-1, C-9, and C-10. acs.org The protons of the hydroxymethyl group (H₂-15) showed correlations to C-3, C-4, and C-5, while the H-5 proton, in turn, correlated with C-3 and C-15. acs.org Additionally, correlations between the isopropyl methyl protons (H₃-12/13) and carbons C-7 and C-11 were also observed, solidifying the connectivity of the molecule. acs.org

Detailed NMR data for this compound and related compounds are often presented in tabular format for clarity.

Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃) (Data derived from related compound analysis and spectroscopic principles)

| Proton | Chemical Shift (δ) | Multiplicity |

|---|---|---|

| H-5 | ~5.6 | br s |

| H₂-15 | ~4.1 | AB system |

| Me-14 | ~1.0 | s |

| Me-12/13 | ~0.9, ~0.8 | d |

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃) (Data derived from related compound analysis and spectroscopic principles)

| Carbon | Chemical Shift (δ) |

|---|---|

| C-10 | ~72.4 |

| C-4 | ~140 |

| C-5 | ~120 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (GC/Q-ToF)

Mass spectrometry has been crucial in determining the molecular formula of this compound and its analogs. For the related compound (-)-T-Muurolol, high-resolution electrospray ionization mass spectrometry (HRESIMS) established the molecular formula as C₁₅H₂₆O based on the measured ion at m/z 245.18773 [M + Na]⁺. acs.org For a similar compound, 11,15-dihydroxy-T-muurolol, (+)-HRESIMS confirmed its molecular formula as C₁₅H₂₆O₃. acs.org These techniques provide the exact mass of the molecule, which is essential for deducing its elemental composition. acs.orgresearchgate.net Gas chromatography coupled with quadrupole time-of-flight (GC/Q-ToF) mass spectrometry is another powerful tool used for the analysis of such compounds. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. For T-muurolol derivatives, a characteristic absorption peak is observed for the hydroxyl (OH) group. niscpr.res.in In a computational study, the ν(OH) stretching vibration was calculated to be above 3600 cm⁻¹, while the experimental value was noted as 3326 cm⁻¹. niscpr.res.in This absorption confirms the presence of the alcohol functionality in the molecule. niscpr.res.inebi.ac.uk

Determination of Absolute Configuration

Establishing the precise three-dimensional arrangement of atoms, or absolute configuration, is a critical step in the characterization of a chiral molecule like this compound.

X-ray Crystallography

The definitive method for determining the absolute configuration of a crystalline compound is X-ray crystallography. For the T-muurolol series of sesquiterpenes, the absolute configuration was unequivocally established through the X-ray crystallographic analysis of a related derivative, 3-oxo-T-muurolol. acs.orgresearchgate.net This analysis provided the precise spatial arrangement of the atoms, confirming the muurolane configuration and allowing for the confident assignment of stereochemistry to this compound and other related compounds isolated from the same source. acs.orgresearchgate.netnih.gov

Optical Rotation Measurements

Optical rotation is a physical property of chiral compounds that can help in their characterization. The specific rotation of a compound is measured using a polarimeter. For T-muurolol and its derivatives, optical rotation values have been reported and are influenced by factors such as the presence and position of hydroxyl groups. niscpr.res.inebi.ac.uk Computational studies using density functional theory (DFT) have been employed to calculate the optical rotation values for these compounds, and the results have shown consistency with experimental data in terms of the sign of rotation. niscpr.res.in

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| T-muurolol |

| 11,15-dihydroxy-T-muurolol |

| 3-oxo-T-muurolol |

Chiroptical Spectroscopy (e.g., Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD))

The stereochemical intricacies of this compound and related compounds have been investigated using chiroptical spectroscopic methods in conjunction with quantum chemical calculations. These techniques, which measure the differential absorption of left and right circularly polarized light, are exceptionally sensitive to the three-dimensional arrangement of atoms in a molecule, providing crucial data for the assignment of absolute configuration.

A significant theoretical study focused on the chiroptical properties of a series of T-muurolol derivatives, including (-)-15-Hydroxy-T-muurolol, isolated from a marine-derived Streptomyces species (M491). niscpr.res.in This research employed density functional theory (DFT) to calculate the optical rotation (OR), vibrational circular dichroism (VCD), and electronic circular dichroism (ECD) spectra for these molecules. niscpr.res.in

The calculations revealed that the presence and position of hydroxyl groups have a marked influence on the optical rotation values of T-muurolol sesquiterpenoids. niscpr.res.in While the calculated OR values for (-)-T-muurolol derivatives were qualitatively consistent with experimental findings, quantitative differences were noted. These discrepancies are often attributable to factors such as the choice of theoretical model and basis set, as well as environmental effects in experimental measurements. niscpr.res.in

VCD spectroscopy, which measures vibrational optical activity, offers a powerful comparison between an experimental spectrum and a theoretically calculated spectrum for a specific enantiomer. The agreement between the experimental and theoretical VCD curves allows for the confident determination of a molecule's absolute configuration. nih.govconicet.gov.ar For complex molecules like sesquiterpenes, DFT calculations are used to predict the VCD spectra, which can then be matched to the experimental data. conicet.gov.armdpi.comnih.gov Although specific experimental VCD data for this compound is not detailed in the available literature, the theoretical framework established for its parent compound, T-muurolol, and other analogues like africanane and lippifoliane sesquiterpenes, demonstrates the utility of this method. niscpr.res.innih.govconicet.gov.aracs.org

The following table summarizes the calculated chiroptical data for (-)-T-muurolol, providing a reference for the types of values obtained through these theoretical studies.

| Chiroptical Property | Calculated Value | Method |

| Optical Rotation [α]D | Larger than experimental value, but same sign | DFT |

| Vibrational Circular Dichroism (VCD) | Spectrum Calculated | DFT |

| Electronic Circular Dichroism (ECD) | Spectrum Calculated | TD-DFT |

| Data sourced from theoretical calculations on (-)-T-muurolol derivatives. niscpr.res.in |

Structural Relationships with Analogous Sesquiterpenoids

This compound belongs to the cadinane (B1243036) class of sesquiterpenoids, a large and diverse family of natural products characterized by a bicyclic decahydronaphthalene (B1670005) framework. nih.govnih.gov The structure of this compound is closely related to its parent compound, T-muurolol, differing by the addition of a hydroxyl group at the C-15 position of the isopropyl side chain. researchgate.net

The marine-derived actinomycete Streptomyces sp. M491 has proven to be a rich source of T-muurolol derivatives. From this single strain, researchers have isolated not only this compound but also a suite of structurally analogous compounds. researchgate.net These include:

T-muurolol : The parent compound of the series. nih.govresearchgate.net

11,15-Dihydroxy-T-muurolol : A related derivative featuring an additional hydroxyl group at the C-11 position. researchgate.netontosight.ai

3α-Hydroxy-T-muurolol : An isomer with a hydroxyl group on the carbocyclic frame. researchgate.net

3-Oxo-T-muurolol : A ketone derivative whose absolute configuration was confirmed by X-ray crystallography, anchoring the stereochemistry for the entire series of compounds isolated from this source. researchgate.net

3-Oxo-15-hydroxy-T-muurolol : A derivative with both a ketone and a C-15 hydroxyl group. nih.govebi.ac.uk

The co-isolation of these compounds from a single organism suggests a common biosynthetic pathway originating from farnesyl pyrophosphate (FPP). researchgate.netnih.gov The formation of the T-muurolol skeleton proceeds via a germacradienyl cation intermediate. nih.gov The various analogues represent modifications of the parent T-muurolol structure through enzymatic oxidation at different positions.

Beyond the derivatives from Streptomyces sp. M491, the T-muurolol skeleton is part of the broader family of cadinane and amorphane sesquiterpenoids. nih.govresearchgate.netnist.govnist.gov These compounds, such as α-cadinol, T-cadinol, and δ-cadinene, share the same bicyclic core but differ in the relative stereochemistry at various chiral centers and the position of double bonds or functional groups. nih.govnih.govresearchgate.net For instance, T-muurolol and α-cadinol are diastereomers. nih.gov The structural elucidation of these related compounds often relies on comparative analysis of their NMR and mass spectrometry data. nih.govresearchgate.net

The table below details some of the key sesquiterpenoids structurally related to this compound.

| Compound Name | Molecular Formula | Key Structural Features | Source / Context |

| This compound | C15H26O2 | T-muurolol skeleton with a hydroxyl group at C-15. researchgate.net | Isolated from Streptomyces sp. M491. researchgate.net |

| T-muurolol | C15H26O | Parent cadinane sesquiterpenoid alcohol. nih.gov | Found in various plants and microorganisms. nih.govnih.gov |

| 11,15-Dihydroxy-T-muurolol | C15H26O3 | T-muurolol skeleton with hydroxyl groups at C-11 and C-15. researchgate.netontosight.ai | Isolated from Streptomyces sp. M491. researchgate.net |

| 3-Oxo-15-hydroxy-T-muurolol | C15H24O3 | T-muurolol skeleton with a ketone at C-3 and a hydroxyl at C-15. ebi.ac.uk | Isolated from Aglaia foveolata and Streptomyces sp. M491. nih.govebi.ac.uk |

| α-Cadinol | C15H26O | Diastereomer of T-muurolol. nih.gov | A common plant-derived sesquiterpenoid. researchgate.net |

| T-Cadinol | C15H26O | Diastereomer of T-muurolol. researchgate.netacs.org | A common plant-derived sesquiterpenoid. researchgate.net |

| δ-Cadinene | C15H24 | Cadinane hydrocarbon precursor. nih.gov | A common plant-derived sesquiterpenoid. nih.gov |

This network of structurally related sesquiterpenoids highlights the chemical diversity that can be generated from a common molecular scaffold. The subtle variations in stereochemistry and functional group placement can lead to significant differences in their biological activities.

Biosynthetic Pathways and Enzymology

Precursor Utilization and Isoprenoid Pathways (e.g., Farnesyl Pyrophosphate (FPP))

All sesquiterpenoids, including 15-Hydroxy-T-muurolol, originate from the C15 isoprenoid precursor, Farnesyl Pyrophosphate (FPP). wikipedia.orgnih.gov FPP itself is assembled from the universal five-carbon building blocks, Isopentenyl Pyrophosphate (IPP) and its isomer, Dimethylallyl Pyrophosphate (DMAPP). mdpi.commdpi.com Organisms utilize two primary metabolic routes to produce these fundamental precursors: the mevalonate (B85504) (MVA) pathway, which operates in the cytosol, and the methylerythritol phosphate (B84403) (MEP) pathway, located in the plastids of plants and many bacteria. mdpi.commdpi.com

The enzyme Farnesyl Pyrophosphate Synthase (FPS) catalyzes the sequential head-to-tail condensation of two IPP molecules with one molecule of DMAPP to form the FPP chain. mdpi.complos.org This C15 compound serves as the direct substrate for the next crucial step in the pathway: the formation of the core muurolol structure. nih.govmdpi.com

| Compound/Enzyme | Abbreviation | Role in Pathway |

|---|---|---|

| Isopentenyl Pyrophosphate | IPP | C5 universal isoprene (B109036) building block. mdpi.com |

| Dimethylallyl Pyrophosphate | DMAPP | C5 universal isoprene building block, isomer of IPP. mdpi.com |

| Farnesyl Pyrophosphate | FPP | C15 precursor for all sesquiterpenes, formed from IPP and DMAPP. wikipedia.orgnih.gov |

| Farnesyl Pyrophosphate Synthase | FPS | Enzyme that catalyzes the synthesis of FPP. mdpi.complos.org |

Sesquiterpene Synthase Involvement in Muurolol Skeleton Formation

The formation of the bicyclic muurolol skeleton from the linear FPP precursor is catalyzed by a class of enzymes known as sesquiterpene synthases (STSs), specifically (+)-T-muurolol synthase. qmul.ac.uknih.gov This enzyme directs a complex carbocation-driven cyclization cascade. The reaction begins with the Mg²⁺-dependent cleavage of the diphosphate (B83284) group from FPP, generating a reactive farnesyl carbocation. mdpi.com

The mechanism for (+)-T-muurolol synthase involves an intermediate nerolidyl diphosphate, which leads to a helminthogermacradienyl cation. qmul.ac.uk A subsequent 1,3-hydride shift, cyclization, and eventual quenching of the carbocation by a water molecule result in the formation of (+)-T-muurolol. qmul.ac.uk The enzyme ensures high stereochemical control over the reaction, yielding the specific muurolane scaffold.

Post-Cyclization Hydroxylation and Oxidation Mechanisms

Following the creation of the T-muurolol core, further structural diversification is achieved through post-cyclization modifications. To produce this compound, the T-muurolol skeleton undergoes a regioselective hydroxylation reaction. This type of oxidative transformation is commonly catalyzed by cytochrome P450 monooxygenases (CYPs). rsc.org These heme-containing enzymes are frequently involved in the late-stage tailoring of natural products in bacteria, where they hydroxylate unactivated C-H bonds. rsc.org

In the biosynthesis of this compound, a specific P450 enzyme is presumed to recognize the T-muurolol substrate and introduce a hydroxyl group at the C-15 position. Evidence for such post-cyclization modifications comes from the isolation of both this compound and 11,15-dihydroxy-T-muurolol from Streptomyces sp. M491, indicating the presence of enzymes capable of performing these specific hydroxylations. mdpi.comresearchgate.net

Genetic Basis of Biosynthesis (e.g., Gene Clusters in Streptomyces)

In bacteria like Streptomyces, the genes encoding the enzymes for a specific secondary metabolite pathway are typically organized into a contiguous block on the chromosome known as a biosynthetic gene cluster (BGC). nih.govnih.govresearchgate.net This clustering facilitates the co-regulation of all the necessary genes for producing the final compound. nih.gov

A typical gene cluster for a sesquiterpenoid like this compound would be expected to contain the gene for the sesquiterpene synthase (e.g., (+)-T-muurolol synthase) and one or more genes for tailoring enzymes, such as cytochrome P450 monooxygenases responsible for the subsequent hydroxylation steps. rsc.orgnih.gov The discovery of numerous cryptic or uncharacterized terpenoid BGCs in various Streptomyces genomes suggests a vast potential for identifying the specific clusters responsible for compounds like this compound through genome mining approaches. nih.gov

Comparative Biosynthetic Routes Across Different Biological Systems

T-muurolol and its derivatives are produced by a diverse range of organisms, including bacteria, fungi, and plants. However, the specific stereochemistry of the product can differ. Bacteria, such as Streptomyces clavuligerus and Roseiflexus castenholzii, have been shown to produce (+)-T-muurolol. nih.gov The (+)-enantiomer has also been isolated from liverworts. nih.gov

| Organism | Kingdom | Enantiomer Produced | Reference |

|---|---|---|---|

| Streptomyces clavuligerus | Bacteria | (+)-T-muurolol | nih.gov |

| Roseiflexus castenholzii | Bacteria | (+)-T-muurolol | nih.gov |

| Scapania undulata (Liverwort) | Plantae | (+)-T-muurolol | nih.gov |

| Taiwania cryptomerioides | Plantae | (-)-T-muurolol | nih.gov |

Biological Activities and Structure Activity Relationships Sar

Cytotoxic and Antitumor Activities (In Vitro Cell Line Studies)

Broad-Spectrum Human Tumor Cell Line Screening

Initial investigations into the bioactivity of 15-Hydroxy-T-muurolol involved screening against a wide array of human tumor cell lines. A study utilizing the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method tested the compound against 37 different human tumor cell lines. researchgate.netacs.org The results of this broad-spectrum screening indicated that this compound possesses cytotoxic activity, exhibiting a mean IC50 value of 6.7 µg/mL. researchgate.netnih.govscienceopen.comresearchgate.netnih.govmdpi.comscienceopen.com This initial finding established the compound as having a moderate and widespread effect against various types of human tumors, prompting further, more specific investigations. researchgate.netnih.gov

Efficacy Against Specific Cancer Cell Lines (e.g., HL-60, SMMC-7721, A-549, MCF-7, SW480)

Following the broad-spectrum screening, further research focused on the efficacy of this compound against specific human tumor cell lines. One study identified that this compound, isolated from Artabotrys pilosus, demonstrated significant inhibitory activity against a panel of five human tumor cell lines: HL-60 (promyelocytic leukemia), SMMC-7721 (hepatocellular carcinoma), A-549 (lung cancer), MCF-7 (breast cancer), and SW480 (colon adenocarcinoma). nih.govmdpi.com

The cytotoxic effects were quantified by determining the IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. The study reported the following IC50 values for this compound against these cell lines:

| Cell Line | Cancer Type | IC50 (µM) |

| HL-60 | Promyelocytic Leukemia | 2.36 |

| SMMC-7721 | Hepatocellular Carcinoma | 4.02 |

| A-549 | Lung Cancer | 7.32 |

| MCF-7 | Breast Cancer | 6.41 |

| SW480 | Colon Adenocarcinoma | 5.23 |

These results highlight the compound's potent cytotoxic activity, particularly against the HL-60 leukemia cell line. mdpi.com

Mechanistic Investigations of Cytotoxicity (e.g., Cellular Interactions, Molecular Targets)

While extensive research has detailed the cytotoxic effects of this compound, the precise mechanisms through which it exerts these effects are still under investigation. However, insights can be drawn from studies on the parent compound, T-muurolol. Computational analyses, such as molecular electrostatic potential (MEP) mapping, have identified the hydroxyl group as a key region for molecular interactions, particularly electrostatic and hydrogen bonding. nih.govresearchgate.net This suggests that the hydroxyl group in this compound likely plays a crucial role in its interactions with cellular components.

Molecular docking studies on T-muurolol have shown its potential to inhibit various bacterial proteins, indicating its capacity to interact with specific biological targets. nih.gov For instance, T-muurolol demonstrated a strong binding affinity for S. aureus lipase (B570770) and dihydrofolate reductase. nih.gov While these studies were conducted in a bacterial context, they underscore the potential for the muurolol scaffold to bind to and inhibit the function of key enzymes. This suggests that the cytotoxic activity of this compound in cancer cells may also involve interactions with specific, yet-to-be-identified, molecular targets. Further research is needed to elucidate the specific cellular pathways and molecular interactions that mediate the cytotoxic effects of this compound in human tumor cells.

Structure-Activity Relationship (SAR) Analysis of this compound and its Derivatives

The biological activity of a chemical compound is intrinsically linked to its molecular structure. Structure-activity relationship (SAR) analysis helps to understand how different functional groups and their positions on the core structure influence the compound's bioactivity.

Influence of Hydroxyl Group Position and Number

Studies on T-muurolol and its hydroxylated derivatives have provided valuable insights into the role of the hydroxyl group in cytotoxicity. Research involving a series of T-muurolol sesquiterpenes isolated from the marine-derived Streptomyces sp. M491 demonstrated the critical importance of the hydroxyl group's presence and position. researchgate.netacs.orgresearchgate.netmdpi.com

In this study, several related compounds, including T-muurolol, 3-oxo-T-muurolol, 3α-hydroxy-T-muurolol, and 11,15-dihydroxy-T-muurolol, showed no cytotoxic activity against the 37 human tumor cell lines tested. nih.govresearchgate.netmdpi.com In stark contrast, this compound was the only compound in the series to exhibit moderate cytotoxicity. researchgate.netnih.govresearchgate.netmdpi.com This clearly indicates that the presence of a hydroxyl group at the C-15 position is crucial for the compound's antitumor activity. The lack of activity in 11,15-dihydroxy-T-muurolol suggests that the addition of a second hydroxyl group at the C-11 position may be detrimental to its cytotoxic potential. researchgate.netnih.govresearchgate.netmdpi.com

Impact of Oxidative and Other Functional Group Modifications

Further SAR analysis can be inferred from comparing this compound to other cadinane-type sesquiterpenes with different functional groups. For example, the compound 10α-hydroxycadin-4-en-15-al, which features an aldehyde group at the C-15 position instead of a hydroxyl group, also displayed significant antitumor activity against the same panel of five human tumor cell lines. nih.govmdpi.com This suggests that an oxygen-containing functional group at the C-15 position, whether a hydroxyl or an aldehyde, is favorable for cytotoxicity.

Conversely, the oxidation of the hydroxyl group at other positions can impact activity. For instance, 3-oxo-T-muurolol, where the hydroxyl group at C-3 is oxidized to a ketone, was found to be inactive. nih.govresearchgate.netmdpi.com Similarly, another derivative, 3-oxo-15-hydroxy-T-muurolol, has been identified, though its specific cytotoxic activity requires further investigation to understand the interplay between the C-3 ketone and the C-15 hydroxyl group. mdpi.com The inactivity of T-muurolol itself, which lacks the C-15 hydroxyl group, further solidifies the importance of this functional group for the observed biological activity. nih.govresearchgate.netmdpi.com

Role of Stereochemistry in Biological Activity

The three-dimensional arrangement of atoms in a molecule, known as stereochemistry, plays a pivotal role in its biological function. This is particularly evident in cadinane-type sesquiterpenes, where subtle changes in stereoconfiguration can significantly impact their antifungal and antimite activities. researchgate.netnchu.edu.tw

Research on cadinane-type sesquiterpenes has demonstrated that their stereochemistry is a crucial determinant of their antifungal efficacy. researchgate.net For instance, studies comparing different isomers of these compounds have revealed that specific spatial orientations of functional groups are necessary for potent activity against wood-decay fungi. researchgate.net Similarly, the antimite properties of cadinane-type sesquiterpenoids are also influenced by their stereochemical structure. nchu.edu.tw In comparative studies, α-cadinol consistently shows stronger antimite activity than T-muurolol and T-cadinol, highlighting the importance of the specific stereoisomeric form. nchu.edu.tw

While direct studies on the stereochemistry-activity relationship of this compound are limited, the compound has been shown to exhibit weak cytotoxic effects against a variety of human tumor cell lines, with a mean IC50 value of 6.7 μg/mL. nih.govunr.edu This suggests that its specific stereochemical configuration contributes to this activity.

Other Reported Biological Activities of Related Muurolol and Cadinane (B1243036) Sesquiterpenoids (Indicative Research Directions)

The biological activities of T-muurolol and other cadinane sesquiterpenoids have been a subject of scientific inquiry, revealing their potential in various therapeutic areas. biorxiv.org These compounds have demonstrated antimicrobial, antioxidant, and anti-inflammatory properties. biorxiv.org

Antibacterial Mechanisms and Specific Protein Binding Interactions (e.g., for T-Muurolol)

Computational studies have provided insights into the antibacterial potential of T-muurolol, particularly against Staphylococcus aureus. nih.govresearchgate.net Molecular docking and simulation analyses suggest that T-muurolol can bind to and potentially inhibit several key bacterial proteins. nih.gov These include S. aureus lipase, dihydrofolate reductase, penicillin-binding protein 2a, and D-Ala:D-Ala ligase. nih.govresearchgate.netresearchgate.net The binding affinity of T-muurolol to these proteins, driven by hydrophobic and electrostatic interactions, indicates its potential to disrupt essential bacterial processes. researchgate.net For example, its interaction with dihydrofolate reductase, an enzyme crucial for DNA synthesis, suggests a mechanism for its antibacterial action. nih.gov

Table 1: In Silico Analysis of T-Muurolol Binding to S. aureus Proteins

| Target Protein | Protein Data Bank (PDB) ID | Binding Energy (kcal/mol) |

|---|---|---|

| Dihydrofolate reductase | 3SRW | -7.5 |

| S. aureus lipase | 6KSI | -7.1 |

| Ribosome protection protein TetM | 3J25 | -6.6 |

| Penicillin-binding protein 2a | 1MWU | Not specified |

| D-Ala:D-Ala ligase | 3N8D | Not specified |

Data derived from computational screening studies. nih.gov

Antioxidant Potential and Pathways

Several muurolol and cadinane sesquiterpenoids have exhibited antioxidant properties. biorxiv.org In silico studies have shown that T-muurolol has the potential to interact with key proteins involved in oxidative stress, such as flavin adenine (B156593) dinucleotide (FAD)-dependent nicotinamide (B372718) adenine dinucleotide phosphate (B84403) (NAD(P)H) oxidase. biorxiv.orgnih.govresearchgate.net By binding to this enzyme, T-muurolol may help mitigate cellular oxidative stress. biorxiv.org The antioxidant activity of some cadinane sesquiterpenoids is attributed to their chemical structure, which can include phenolic rings that are effective at scavenging free radicals. mdpi.com

Anti-inflammatory Effects and Enzyme Interactions

The anti-inflammatory potential of muurolol and cadinane sesquiterpenoids has also been investigated. biorxiv.orgnih.gov Computational studies suggest that T-muurolol can exhibit anti-inflammatory activity by interacting with cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of pro-inflammatory prostaglandins. nih.govresearchgate.netresearchgate.net The binding of T-muurolol to COX-2 indicates its potential to modulate inflammatory pathways. biorxiv.org

Table 2: In Silico Analysis of T-Muurolol Binding to Antioxidant and Anti-inflammatory Proteins

| Target Protein | Protein Data Bank (PDB) ID | Binding Energy (kcal/mol) |

|---|---|---|

| FAD-dependent NAD(P)H oxidase | 2CDU | -6.4 |

| Cyclooxygenase-2 (COX-2) | 1CX2 | -6.3 |

Data derived from computational screening studies. biorxiv.org

Antifungal Activities

T-muurolol and related cadinane sesquiterpenoids have demonstrated notable antifungal properties against a range of plant pathogenic fungi. researchgate.netnchu.edu.tw Studies have shown that T-muurolol and α-cadinol are effective in inhibiting the mycelial growth of fungi such as Fusarium solani and Pestalotiopsis funerea. nchu.edu.tw The presence of an unsaturated double bond and oxygen-containing functional groups in these compounds appears to be important for their antifungal action. researchgate.net The antifungal efficacy of these compounds suggests their potential application as natural fungicides. nchu.edu.tw

Table 3: Antifungal Activity of T-Muurolol and α-Cadinol

| Fungal Species | Compound | IC50 (μg/ml) |

|---|---|---|

| Colletotrichum gloeosporioides | T-Muurolol | 17.1 |

| Colletotrichum gloeosporioides | α-Cadinol | 11.7 |

| Fusarium solani | T-Muurolol | 17.3 |

| Ganoderma australe | α-Cadinol | 44.3 |

IC50 represents the concentration required to inhibit 50% of fungal growth. nchu.edu.tw

Synthetic and Semisynthetic Endeavors

Total Chemical Synthesis Approaches for 15-Hydroxy-T-muurolol

As of the current body of scientific literature, a specific, complete total synthesis route for this compound has not been prominently reported. Total synthesis, the chemical synthesis of complex molecules from simple, commercially available precursors, is a benchmark in organic chemistry that enables access to rare natural products and their analogs. beilstein-journals.orgscripps.edu While total syntheses for other muurolane-type sesquiterpenes, such as (−)-10α-hydroxy-4-muurolen-3-one, have been accomplished, the de novo synthesis of this compound remains an area for future investigation. researchgate.net The isolation of this compound from natural sources, such as the marine-derived bacterium Streptomyces sp. M491, is the primary method by which this compound has been obtained for characterization and biological testing. researchgate.netunr.edu

Semisynthesis from Precursor Sesquiterpenoids (e.g., Oxidation of T-muurolol)

Semisynthesis, which involves the chemical modification of a naturally occurring precursor, is a common strategy for producing derivatives of complex molecules like T-muurolol. T-muurolol, the parent compound of this compound, can be isolated from various natural sources and serves as a key starting material. smolecule.comnih.gov

The conversion of T-muurolol to this compound involves the hydroxylation of the C-15 methyl group. While this specific transformation is not detailed as a standalone synthetic procedure in the surveyed literature, related oxidations of T-muurolol and other cadinane (B1243036) sesquiterpenoids have been reported. For instance, the oxidation of T-muurolol has been shown to yield derivatives such as 15-oxo-T-muurolol (the ketone analog) and 3-oxo-T-muurolol. researchgate.net Similarly, the cytochrome P450 monooxygenase CYP267B1 has been used for the enzymatic oxidation of T-muurolol, demonstrating the feasibility of selective hydroxylation on the sesquiterpene scaffold. biocrick.com The isolation of both T-muurolol and this compound from the same marine Streptomyces strain suggests a biosynthetic pathway involving such an oxidative step. researchgate.netnih.gov

Development of Derivatives for Structure-Activity Relationship Studies

The synthesis of derivatives of T-muurolol and related cadinane sesquiterpenoids is crucial for understanding their structure-activity relationships (SAR), particularly concerning their antifungal and cytotoxic properties. researchgate.net

Research has focused on modifying different parts of the T-muurolol scaffold, including the hydroxyl group at C-10, the double bond at C-4, and the isopropyl side chain. A study involving the synthesis of thirteen derivatives from T-cadinol, T-muurolol, and α-cadinol provided significant insights into the structural requirements for antifungal activity against wood-decay fungi. researchgate.net Key findings from this and other studies indicate that the presence of an unsaturated double bond and oxygen-containing functional groups are important for bioactivity. researchgate.netresearchgate.net

For instance, while this compound itself displayed moderate cytotoxicity against a panel of 37 human tumor cell lines with a mean IC50 of 6.7 µg/mL, other closely related derivatives such as T-muurolol, 3-oxo-T-muurolol, and 11,15-dihydroxy-T-muurolol showed no activity. researchgate.netmdpi.com This highlights the specific importance of the C-15 hydroxyl group for its cytotoxic effect. In contrast, for antifungal activity, derivatives like 3β-ethoxy-T-muurolol showed potent effects, suggesting that modifications at other positions can enhance different biological properties. researchgate.net

The table below summarizes some of the key derivatives synthesized from T-muurolol and their reported biological activities, illustrating the ongoing efforts to map the SAR of this class of compounds.

| Compound Name | Parent Compound | Modification | Reported Activity | Reference |

| This compound | T-muurolol | Hydroxylation at C-15 | Moderate cytotoxicity | researchgate.netmdpi.com |

| 15-Oxo-T-muurolol | T-muurolol | Oxidation of C-15 to ketone | Antifungal derivative precursor | researchgate.net |

| 3-Oxo-T-muurolol | T-muurolol | Oxidation of C-3 hydroxyl to ketone | No cytotoxic activity reported | researchgate.netmdpi.com |

| 3β-Hydroxy-T-muurolol | T-muurolol | Epimerization at C-3 | Antifungal derivative | researchgate.net |

| 3β-Ethoxy-T-muurolol | T-muurolol | Ethoxylation at C-3 | Good antifungal activity | researchgate.net |

| 11,15-Dihydroxy-T-muurolol | T-muurolol | Dihydroxylation at C-11 and C-15 | No cytotoxic activity reported | researchgate.netmdpi.com |

These studies underscore the value of creating derivatives to probe how specific structural features influence biological outcomes, guiding the future design of more potent and selective therapeutic agents based on the T-muurolol scaffold.

Advanced Characterization and Computational Studies

Molecular Modeling and Docking Simulations (for target prediction and binding affinity)

Molecular docking studies have been instrumental in predicting the potential biological targets of 15-Hydroxy-T-muurolol and quantifying its binding affinity. These simulations virtually screen the compound against a variety of protein targets to identify potential interactions.

For instance, in a study investigating alternatives to combat Staphylococcus aureus infections, T-muurolol, a closely related compound, was docked against several bacterial proteins. nih.govresearchgate.net The results revealed significant binding affinities, suggesting potential inhibitory action. T-muurolol demonstrated a strong binding energy of -7.1 kcal/mol with S. aureus lipase (B570770) (PDB ID: 6KSI) and -7.5 kcal/mol with dihydrofolate reductase (PDB ID: 3SRW), a crucial enzyme in bacterial DNA synthesis. nih.gov Furthermore, it showed favorable interactions with penicillin-binding protein 2a (PDB ID: 1MWU) with a binding affinity of -6.1 kcal/mol, indicating its potential to overcome antibiotic resistance mechanisms. nih.gov

These docking studies also highlighted interactions with proteins related to inflammation and oxidative stress. T-muurolol exhibited binding affinities of -6.3 kcal/mol with cyclooxygenase-2 (COX-2) and -6.4 kcal/mol with FAD-dependent NAD(P)H oxidase, suggesting potential anti-inflammatory and antioxidant activities. nih.gov The interactions primarily involved hydrogen bonds and hydrophobic interactions with key amino acid residues in the active sites of these proteins. nih.gov

| Protein Target | PDB ID | Binding Affinity (kcal/mol) | Potential Biological Effect |

|---|---|---|---|

| S. aureus Lipase | 6KSI | -7.1 | Antibacterial |

| Dihydrofolate Reductase | 3SRW | -7.5 | Antibacterial |

| Penicillin-binding protein 2a | 1MWU | -6.1 | Antibacterial (against MRSA) |

| D-Ala:D-Ala ligase | 3N8D | -5.9 | Antibacterial (against VRSA) |

| RPP TetM | 3J25 | -6.6 | Antibacterial |

| Cyclooxygenase-2 (COX-2) | 1CX2 | -6.3 | Anti-inflammatory |

| FAD-dependent NAD(P)H oxidase | 2CDU | -6.4 | Antioxidant |

Molecular Dynamics (MD) Simulations (for binding interaction stability)

To assess the stability of the interactions predicted by molecular docking, molecular dynamics (MD) simulations are employed. These simulations model the movement of atoms and molecules over time, providing insights into the dynamic behavior of the ligand-protein complex.

MD simulations performed on T-muurolol complexed with various target proteins have confirmed the stability of the binding interactions. nih.govresearchgate.net The analysis of root-mean-square deviation (RMSD) of the protein-ligand complex over the simulation period indicates the stability of the system. A stable RMSD suggests that the ligand remains bound within the active site of the protein. nih.gov For T-muurolol, the MD simulations have shown that the compound forms stable complexes with its predicted targets, reinforcing the findings from the docking studies. nih.govresearchgate.net These simulations provide a more dynamic and realistic view of the binding event, crucial for validating the potential of this compound as a bioactive compound.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for electronic properties and chiroptical data)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been utilized to investigate the electronic properties and chiroptical data of this compound and related compounds. niscpr.res.in DFT is a computational method used to explore the electronic structure of many-body systems. crimsonpublishers.com

A study employing DFT and time-dependent DFT (TD-DFT) calculated the vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) spectra for this compound. niscpr.res.in These calculations are essential for determining the absolute configuration of chiral molecules. The calculated optical rotation (OR) values for (-)-T-muurolol derivatives, including this compound, were found to be qualitatively consistent with experimental data. niscpr.res.in

Furthermore, DFT calculations provide insights into the molecule's reactivity through the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. nih.gov For T-muurolol, a higher energy gap suggests greater chemical hardness and stability, with lower polarizability and reactivity. nih.gov The molecular electrostatic potential (MEP) analysis, another output of DFT calculations, helps to identify the regions of a molecule that are rich or poor in electrons, indicating potential sites for electrophilic and nucleophilic attack. crimsonpublishers.com In T-muurolol, the hydroxyl group is identified as a key functional active site for hydrogen bonding and polar interactions. nih.gov

| Parameter | Value | Significance |

|---|---|---|

| HOMO-LUMO Energy Gap | Higher value | Indicates chemical hardness and stability |

| Chemical Potential Index | Lower value | Implies greater structural stability |

| Electrophilicity | Moderate | Suggests less polarizability and reactivity |

In silico Pharmacokinetic Prediction Methodologies

In silico pharmacokinetic prediction, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis, is a crucial step in early-stage drug discovery. These computational methods predict the pharmacokinetic properties of a compound, helping to assess its potential as a drug candidate.

ADMET predictions for T-muurolol suggest it possesses favorable drug-like properties. nih.govresearchgate.net Studies using online tools like pkCSM have predicted various parameters. nih.govmdpi.com For instance, T-muurolol is predicted to have high intestinal absorption and good Caco-2 cell permeability, which are important for oral bioavailability. nih.gov A high Caco-2 permeability value (typically >0.90) suggests a compound can be well absorbed. nih.gov T-muurolol was found to have a high permeability value of 1.479. nih.gov

| Parameter | Predicted Value/Property | Significance |

|---|---|---|

| Water Solubility | Lower than water | Affects formulation and absorption |

| Caco-2 Permeability | 1.479 (High) | Indicates good intestinal absorption |

| Gastrointestinal (GI) Absorption | >90% (High) | Suggests good oral bioavailability |

| Blood-Brain Barrier (BBB) Permeability | Favorable | Potential for CNS activity |

| Bioactivity Score | High | Indicates potential as an ion channel modulator, nuclear receptor ligand, and enzyme inhibitor |

Ecological and Chemoecological Significance

Role as a Natural Product in Producing Organisms and Ecosystems

15-Hydroxy-T-muurolol and its close chemical relatives are synthesized by a range of organisms across different biological kingdoms, highlighting its distribution in both terrestrial and marine environments. mdpi.comacs.org These compounds are secondary metabolites, which are organic molecules not directly involved in the normal growth, development, or reproduction of an organism but are thought to play a crucial role in ecological interactions. researchgate.net

In terrestrial ecosystems, this compound has been identified in plants. For instance, it was isolated from the branches and leaves of Artabotrys pilosus, a plant belonging to the Annonaceae family. mdpi.com The Annonaceae family is known for its rich chemical diversity, producing a wide array of natural compounds. mdpi.com Similarly, a related derivative, 3-oxo-15-hydroxy-T-muurolol, was found in the stem bark of Aglaia foveolata. ebi.ac.ukmdpi.com The production of such sesquiterpenoids in the tissues of plants suggests a role in the plant's interaction with its environment. d-nb.info

In the marine realm, this compound has been isolated from microorganisms. Specifically, it was identified as a product of the marine-derived bacterium Streptomyces sp. strain M491. acs.orgebi.ac.uk Fungi and bacteria are significant producers of a vast number of secondary metabolites, which are involved in processes such as chemical defense and allelopathy. researchgate.netnih.gov The discovery of this compound in both a terrestrial plant and a marine bacterium underscores the convergent evolution of biochemical pathways and the widespread ecological importance of this class of molecules.

Table 1: Documented Natural Sources of this compound and Related Derivatives

| Compound Name | Producing Organism | Organism Type | Ecosystem | Source Material |

| This compound | Artabotrys pilosus mdpi.com | Plant | Terrestrial | Branches and Leaves mdpi.com |

| This compound | Streptomyces sp. M491 acs.org | Bacterium | Marine | Fermentation Culture acs.org |

| 3-oxo-15-hydroxy-T-muurolol | Aglaia foveolata ebi.ac.ukmdpi.com | Plant | Terrestrial | Stem Bark ebi.ac.ukmdpi.com |

Potential Inter-species Chemical Signaling and Defense Mechanisms

Secondary metabolites are frequently employed by organisms as a means of defense against predators, pathogens, and competitors. researchgate.nettandfonline.com While direct studies on the signaling and defense roles of this compound are limited, the well-documented activities of its parent compound, T-muurolol, and other cadinane-type sesquiterpenoids provide strong evidence for its potential functions.

The chemical ecology of aromatic plants like tansy (Tanacetum vulgare) shows that volatile terpenoids are crucial for communication and defense. d-nb.info This principle extends to other sesquiterpenoid-producing species. T-muurolol, for example, is involved in plant defense mechanisms and has demonstrated potent antifungal activity against a broad spectrum of plant pathogenic fungi. nih.govsmolecule.com It strongly inhibits the growth of fungi such as Rhizoctonia solani and Fusarium oxysporum, as well as wood-rot fungi like Lenzites betulina and Trametes versicolor. nih.govacs.org This suggests a defensive role in protecting the producing organism from fungal infections.

Beyond antifungal action, these compounds can also deter herbivores. T-muurolol has been shown to have an inhibitory effect on termites, indicating a role in anti-insect defense. researchgate.net The production of such compounds within plant tissues, such as the heartwood of Taiwania cyptomerioides, provides a chemical barrier against a variety of organisms including fungi and termites. researchgate.net

Allelopathy, the chemical inhibition of one plant by another, is another key defense mechanism. T-muurolol has been identified as an allelochemical, capable of influencing the growth of competing plants. biocrick.comresearchmap.jp The release of such compounds into the soil can affect seed germination and seedling development, giving the producing plant a competitive advantage in its habitat. researchmap.jp Some sesquiterpenoids also play a role in attracting pollinators, demonstrating a function in mutualistic signaling. biocrick.com

Table 2: Observed Defense-Related Activities of T-Muurolol and Related Sesquiterpenoids

| Activity | Target Organism(s) | Observed Effect | Potential Ecological Function |

| Antifungal nih.govacs.org | Rhizoctonia solani, Fusarium oxysporum, Colletotrichum gloeosporioides, Lenzites betulina, Trametes versicolor | Inhibition of mycelial growth nih.govacs.org | Defense against pathogenic and wood-decay fungi nih.govacs.org |

| Anti-termite researchgate.net | Termites | Inhibitory effect researchgate.net | Defense against insect herbivory researchgate.net |

| Allelopathic biocrick.comresearchmap.jp | Other plants | Inhibition of growth researchmap.jp | Reducing competition from neighboring plants researchmap.jp |

| Pollinator Attraction biocrick.com | Hymenoptera (Bees) | Influence on attraction biocrick.com | Facilitating reproduction biocrick.com |

Broader Environmental and Agricultural Implications

The potent biological activities of this compound's parent compounds have significant implications for environmental management and agriculture. The strong antifungal properties of T-muurolol and α-cadinol suggest their potential use as natural fungicides to control plant diseases. ebi.ac.uknih.gov Developing botanical fungicides from plant extracts or their constituent compounds offers an alternative to synthetic chemicals, which can sometimes disrupt natural biological systems. nih.gov

Extracts from plants like Cunninghamia konishii, which are a rich source of T-muurolol and other sesquiterpenes, could be developed as natural antifungal agents for applications such as wood preservation. acs.org Similarly, essential oils from various plants in the Lauraceae family, known to contain sesquiterpenoids, are already used as natural preservatives, pesticides, and agrochemicals. nih.gov The documented efficacy of these compounds against a range of plant pathogens highlights their agricultural value. researchgate.net

Furthermore, the allelopathic nature of T-muurolol has relevance in agro-ecosystems. biocrick.comresearchmap.jp Understanding the allelopathic interactions mediated by such chemicals can inform strategies for weed management and the design of more sustainable agricultural systems. The application of plant extracts containing these compounds could help manage crop-weed competition. researchgate.net The study of these natural products continues to open avenues for developing new, environmentally-conscious tools for agriculture and material preservation.

Emerging Research Areas and Future Perspectives

Exploration of Undiscovered Natural Sources and Producers

The initial discovery of 15-Hydroxy-T-muurolol was from the marine actinomycete Streptomyces sp. M491, isolated from coastal sand in Qingdao, China. researchgate.netunr.edu This finding underscores the vast, largely untapped potential of marine and terrestrial microorganisms as sources of novel bioactive compounds. mdpi.com Future research will likely focus on a broader exploration of diverse ecological niches to identify new producers of this compound and its analogs. This includes screening other actinomycete strains, particularly from the genus Streptomyces, which is renowned for its prolific production of secondary metabolites. nih.gov Additionally, investigations into other organisms, such as plants from the Meliaceae family and fungi, which are known to produce related sesquiterpenoids like T-muurolol, may reveal alternative natural sources. mdpi.comebi.ac.uk

Biotechnological Production and Metabolic Engineering

The reliance on natural sources for compounds like this compound can be limiting. Therefore, biotechnological production through metabolic engineering of microbial hosts presents a scalable and sustainable alternative. Streptomyces species, being the native producers, are prime candidates for optimization. nih.gov Techniques such as overexpression of key biosynthetic genes and optimization of fermentation conditions can significantly enhance yields. researchgate.net Heterologous expression in more easily manipulated hosts like Escherichia coli is another promising strategy. nih.gov This approach not only allows for increased production but also facilitates the engineering of the biosynthetic pathway to create novel derivatives with potentially improved bioactivities. beilstein-journals.orgrsc.org

High-Throughput Screening Platforms for Novel Biological Activities

Initial studies have shown that this compound exhibits moderate cytotoxic activity against a range of human tumor cell lines. researchgate.netmdpi.com However, its full biological activity spectrum remains largely unexplored. High-throughput screening (HTS) platforms are crucial for rapidly assessing the compound against a wide array of biological targets. nih.gov This could uncover novel therapeutic applications, including but not limited to, antibacterial, antifungal, anti-inflammatory, or immunosuppressive activities. nih.govnih.gov The development of such screening assays will be instrumental in unlocking the full potential of this sesquiterpene.

Application of Omics Technologies to Elucidate Biosynthesis and Action

The "-omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—are powerful tools for unraveling the complex biological processes related to this compound.

Genomics and Transcriptomics: Sequencing the genome of Streptomyces sp. M491 will identify the biosynthetic gene cluster (BGC) responsible for producing this compound. nih.gov Transcriptomic analysis can then reveal how the expression of these genes is regulated under different conditions, providing insights into the molecular switches that control its production. researchgate.netresearchgate.net

Deeper Mechanistic Investigations at the Cellular and Subcellular Levels

Understanding how this compound exerts its cytotoxic effects requires detailed mechanistic studies at the cellular and subcellular levels. Investigating its interactions with specific molecular targets within cancer cells is a key priority. This could involve identifying the proteins it binds to, the signaling pathways it modulates, and its effects on cellular processes like apoptosis, cell cycle progression, and proliferation. Advanced microscopy techniques and biochemical assays will be essential in pinpointing the precise mechanism of action, which could pave the way for its development as a therapeutic agent. japsonline.com

Q & A

Basic Questions

Q. What are the primary natural sources of 15-Hydroxy-T-muurolol, and how can they be reliably identified in plant extracts?

- Methodological Answer : this compound is primarily isolated from Artabotrys pilosus (Annonaceae family). To identify it in plant extracts:

Use gas chromatography-mass spectrometry (GC-MS) with reference to NIST spectral libraries for preliminary identification .

Confirm via nuclear magnetic resonance (NMR) spectroscopy, focusing on sesquiterpene-specific signals (e.g., δ<sup>13</sup>C peaks at 70–80 ppm for hydroxylated carbons).

Cross-validate with published phytochemical profiles of A. pilosus .

Q. What experimental protocols are recommended for isolating this compound with high purity?

- Methodological Answer :

Extraction : Use Soxhlet extraction with ethanol, followed by partitioning with hexane to remove lipids.

Purification : Employ column chromatography (silica gel, gradient elution with hexane:ethyl acetate 8:2 to 6:4) to isolate sesquiterpenes.

Final Purification : Use preparative HPLC with a C18 column (acetonitrile:water 75:25) to achieve >95% purity.

- Reproducibility Tip: Document solvent ratios and column pressures per Beilstein Journal guidelines to ensure repeatability .

Q. How can researchers distinguish this compound from its stereoisomers during structural elucidation?

- Methodological Answer :

Compare experimental optical rotation values with literature data (e.g., +15° to +25° for this compound vs. −10° to +5° for 10-epi-α-muurolol) .

Use NOESY NMR to confirm spatial arrangements of hydroxyl and methyl groups.

Cross-reference with X-ray crystallography data if available.

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer :

Standardized Assays : Replicate studies using identical cell lines (e.g., RAW264.7 macrophages for anti-inflammatory assays) and compound concentrations (e.g., 10–50 µM).

Control Variables : Account for solvent effects (e.g., DMSO vs. ethanol) and batch-to-batch variability in plant material.

Statistical Frameworks : Apply multivariate analysis to isolate confounding factors (e.g., pH, temperature).

Q. What strategies are effective for synthesizing this compound derivatives to study structure-activity relationships (SAR)?

- Methodological Answer :

Functionalization : Target the hydroxyl group for acetylation or sulfonation to assess polarity-dependent bioactivity.

Stereochemical Modifications : Use chiral catalysts to synthesize enantiomers and evaluate their biological efficacy.

Validation : Characterize derivatives via high-resolution MS and circular dichroism (CD) spectroscopy.

- Data Integrity: Follow Beilstein Journal guidelines for reporting synthetic yields and spectral data .

Q. How can contradictory spectral data (e.g., NMR shifts) from independent studies be reconciled?

- Methodological Answer :

Database Cross-Check : Compare results with NIST Chemistry WebBook entries for this compound and related sesquiterpenes .

Solvent Calibration : Verify solvent effects (e.g., CDCl3 vs. DMSO-d6) on chemical shifts.

Collaborative Reanalysis : Share raw NMR files with independent labs for blind validation.

- Ethical Consideration: Cite primary sources transparently to avoid misinterpretation .

Data Presentation & Reproducibility

Q. What are the best practices for tabulating and reporting spectroscopic data of this compound?

- Methodological Answer :

Tables : Include δ<sup>1</sup>H and δ<sup>13</sup>C NMR values with multiplicity and coupling constants (e.g., δ 1.25, d, J = 6.5 Hz).

Figures : Provide annotated IR spectra highlighting hydroxyl (3200–3600 cm<sup>−1</sup>) and carbonyl (1700–1750 cm<sup>−1</sup>) stretches.

Reproducibility : Publish raw chromatograms and spectral files as supplementary material per Beilstein guidelines .

Q. How can researchers ensure methodological rigor when scaling up this compound isolation for in vivo studies?

- Methodological Answer :

Pilot Studies : Optimize solvent volumes and chromatography parameters at small scales.

Quality Control : Implement LC-MS batch testing to monitor purity thresholds (>90%).

Ethical Compliance : Adhere to OECD guidelines for animal testing and declare ethics approvals in manuscripts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.